Aminoacylase

Vue d'ensemble

Description

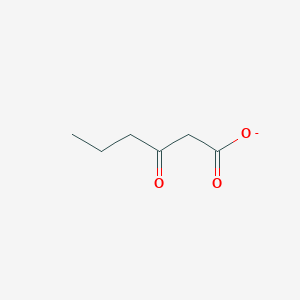

Aminoacylase is an enzyme that catalyzes the hydrolysis of N-acyl-L-amino acids to produce carboxylate and L-amino acids . This enzyme belongs to the family of hydrolases, which act on carbon-nitrogen bonds other than peptide bonds, specifically in linear amides . This compound is found in various organisms, including mammals, plants, and microorganisms . It plays a crucial role in the urea cycle and the metabolism of amino groups .

Applications De Recherche Scientifique

Aminoacylase has a wide range of applications in scientific research and industry:

Mécanisme D'action

Target of Action

Aminoacylase, also known as EC 3.5.1.14, is an enzyme that primarily targets N-acyl-L-amino acids . This enzyme plays a key role in the metabolism of amino groups and participates in the urea cycle . It has been found to play a significant role in myocardial fibrosis and heart failure .

Mode of Action

This compound is a metallo-enzyme that requires Zinc (Zn 2+) as a cofactor to function . The Zinc ions inside of this compound are each coordinated to histidine, glutamate, aspartate, and water . The Zinc ion polarizes the water, facilitating its deprotonation by a nearby basic residue . The negatively charged hydroxide ion is nucleophilic and attacks the electrophilic carbonyl carbon of the substrate’s acyl group . The exact mechanism after this point is unknown, with one possibility being that the carbonyl then reforms, breaks the amide bond, and forms the two products .

Biochemical Pathways

This compound participates in the urea cycle and the metabolism of amino groups . It catalyzes the hydrolysis of N-acyl α-L-amino acids . When N-terminal acetylated proteins are degraded through either lysosomal or proteasomal pathways, the resultant N α-acetylated amino acids must be acted on by this compound enzymes .

Pharmacokinetics

As a highly polar compound, it is expected to have minimal oral bioavailability .

Result of Action

The action of this compound results in the hydrolysis of N-acyl-L-amino acids into carboxylate and L-amino acid . This enzyme has been found to play a key role in myocardial fibrosis and heart failure . Overexpression of this compound suppressed the expression of COL3A1 and COL1A via inhibiting the TGF-β1/Smad3 pathway .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of Zinc is crucial for its function . Furthermore, the pH and temperature of the environment can also affect the activity of the enzyme.

Analyse Biochimique

Biochemical Properties

Aminoacylase is a metalloenzyme that requires zinc ions (Zn²⁺) as cofactors for its catalytic activity . The enzyme’s active site contains zinc ions coordinated to histidine, glutamate, aspartate, and water molecules . The zinc ions facilitate the binding of the N-acyl-L-amino acid substrate, causing a conformational shift that brings the enzyme’s subunits together around the substrate, allowing catalysis to occur . This compound interacts with various biomolecules, including N-acyl-L-amino acids and water, to produce carboxylate and L-amino acids .

Cellular Effects

This compound influences various cellular processes by regulating the levels of N-acyl-L-amino acids and L-amino acids. It is upregulated during nutrient deficit or starvation, leading to the breakdown of N-acetyl-L-glutamate, which downregulates carbamoyl phosphate synthetase and the rest of the urea cycle . This regulation affects cell signaling pathways, gene expression, and cellular metabolism, ensuring proper cellular function under different physiological conditions .

Molecular Mechanism

The molecular mechanism of this compound involves the coordination of zinc ions to histidine, glutamate, aspartate, and water molecules . The zinc ions polarize the water, facilitating its deprotonation by a nearby basic residue . The negatively charged hydroxide ion then attacks the electrophilic carbonyl carbon of the substrate’s acyl group, leading to the formation of carboxylate and L-amino acids . This process involves enzyme-substrate binding interactions, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as enzyme stability and degradation. Studies have shown that this compound columns can be reactivated by recharging the enzyme, indicating its potential for long-term use in continuous enzyme reactions . The enzyme’s stability and resistance to proteases are increased when converted from its native form to an insoluble enzyme . These properties are crucial for maintaining its activity and function in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the enzyme plays a key role in myocardial fibrosis and heart failure . High doses of this compound inhibitors can exacerbate myocardial injury, while overexpression of the enzyme can suppress cardiac fibrosis responses . These findings highlight the importance of dosage in determining the enzyme’s therapeutic and adverse effects in animal models .

Metabolic Pathways

This compound is involved in the regulation of the urea cycle and the metabolism of amino groups . It catalyzes the hydrolysis of N-acyl-L-amino acids, producing L-amino acids and acyl groups . The enzyme’s activity is crucial for maintaining the balance of amino acids and their derivatives in the body, ensuring proper metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is predominantly localized in the cytoplasm of kidney proximal tubules, where it plays a role in deacetylating mercapturic acids . The enzyme’s distribution and localization are essential for its function in detoxifying xenobiotics and maintaining cellular homeostasis .

Subcellular Localization

This compound is primarily localized in the cytosol, where it exerts its enzymatic activity . The enzyme’s subcellular localization is crucial for its function in hydrolyzing N-acyl-L-amino acids and regulating cellular processes . The cytosolic localization ensures that this compound can efficiently interact with its substrates and perform its catalytic functions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aminoacylase can be synthesized through recombinant DNA technology. For instance, the gene encoding this compound can be cloned and expressed in host organisms such as Escherichia coli . The enzyme is then purified using affinity chromatography techniques .

Industrial Production Methods: In industrial settings, this compound is often produced using microbial fermentation. The microorganisms are cultured in large bioreactors, and the enzyme is extracted and purified from the culture medium . Immobilization techniques are also employed to enhance the stability and reusability of the enzyme .

Analyse Des Réactions Chimiques

Types of Reactions: Aminoacylase primarily undergoes hydrolysis reactions, where it catalyzes the cleavage of N-acyl-L-amino acids into carboxylate and L-amino acids . It does not typically participate in oxidation, reduction, or substitution reactions.

Common Reagents and Conditions: The enzyme requires zinc ions as a cofactor for its catalytic activity . The reaction conditions usually involve a neutral to slightly alkaline pH and moderate temperatures .

Major Products: The primary products of this compound-catalyzed reactions are carboxylate and L-amino acids .

Comparaison Avec Des Composés Similaires

Aminoacylase is part of a family of enzymes that includes this compound-1, aspartoacylase, and this compound-3 . These enzymes share similar catalytic mechanisms but differ in their substrate specificities:

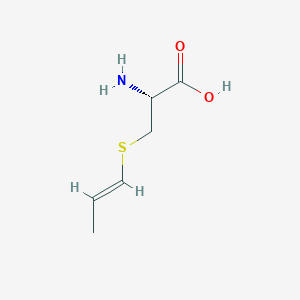

This compound-1: Deacetylates neutral aliphatic N-acyl-α-amino acids and mercapturic acids.

Aspartoacylase (this compound-2): Specifically hydrolyzes N-acetyl-L-aspartate.

This compound-3: Preferentially deacetylates N-acetylated aromatic amino acids and mercapturic acids.

This compound-1 is unique in its ability to act on a broader range of substrates compared to aspartoacylase and this compound-3 .

Propriétés

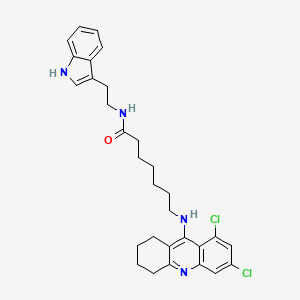

IUPAC Name |

7-[(6,8-dichloro-1,2,3,4-tetrahydroacridin-9-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]heptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34Cl2N4O/c31-21-17-24(32)29-27(18-21)36-26-12-7-5-10-23(26)30(29)34-15-8-2-1-3-13-28(37)33-16-14-20-19-35-25-11-6-4-9-22(20)25/h4,6,9,11,17-19,35H,1-3,5,7-8,10,12-16H2,(H,33,37)(H,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGJWNIHLSLQPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C(=CC(=C3)Cl)Cl)C(=C2C1)NCCCCCCC(=O)NCCC4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9012-37-7 | |

| Record name | Aminoacylase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminoacylase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4E,6R,7E,9E,11E,14S,15E,17E,19E,22S)-22-[(2S,3S,4S,6E,8E,10E,12S,13S)-3,12-dihydroxy-13-[(2R,3R,4S,5R,6R)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione](/img/structure/B1246405.png)

![(2S)-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-indolin-1-ium-2-carboxylate](/img/structure/B1246406.png)

![4-[2-(Butylamino)-1-hydroxyethyl]phenol;[2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate;sulfuric acid](/img/structure/B1246412.png)

![1-Carboxy-1'-[(dimethylamino)-carbonyl]ferrocene](/img/structure/B1246413.png)